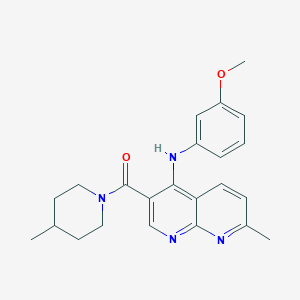
(4-((3-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "(4-((3-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone," is not directly described in the provided papers. However, the papers do discuss a structurally related compound, which is an adduct of 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a (4-chlorophenyl)methanone component. This related compound may offer insights into the behavior of similar molecular frameworks, particularly in terms of intermolecular interactions and crystal packing .
Synthesis Analysis
The synthesis of the related compound mentioned in the papers involves the formation of an adduct from 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents with a (4-chlorophenyl)methanone component. While the exact synthesis method for the compound of interest is not detailed, it can be inferred that similar synthetic strategies could be employed, such as the use of amine coupling reactions and subsequent modifications to introduce the methoxy and methyl groups .
Molecular Structure Analysis
The molecular structure of the related compound is characterized by dihedral angles between the benzene ring and the two piperidine rings, which are 51.6 and 89.5 degrees, respectively. This indicates a significant degree of three-dimensional structure, which could affect the compound's reactivity and interactions. For the compound of interest, similar structural analyses would be necessary to understand its conformation and potential binding properties .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of the compound of interest. However, the presence of functional groups such as the methanone and piperidinyl suggests that it could participate in various chemical reactions, including nucleophilic addition or substitution reactions. The related compound's crystal structure, with intermolecular hydrogen bonds, suggests that hydrogen bonding could play a role in the reactivity of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not directly reported in the papers. Nonetheless, the related compound's crystal structure reveals intermolecular hydrogen bonding, which could influence properties such as solubility, melting point, and stability. The presence of a methoxy group in the compound of interest could also affect its polarity and, consequently, its solubility in different solvents .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A novel naphthyridine derivative, closely related to the chemical structure of interest, demonstrated significant anticancer activity in human malignant melanoma cell line A375. It induces necroptosis at low concentrations and apoptosis at high concentrations. The mechanism involves the upregulation of death receptors and scaffold proteins, indicating its potential as a chemical substance for melanoma treatment (Q. Kong et al., 2018).
Crystal and Molecular Structure Analysis
Studies on compounds with similar structures, such as 1,8-Bis(4-aminobenzoyl)-2,7-dimethoxynaphthalene, reveal intricate intermolecular interactions. These interactions include hydrogen bonds and π–π stacking, contributing to our understanding of the structural and electronic properties of such compounds, which could be crucial for designing drugs with specific pharmacological activities (T. Nishijima et al., 2010).
Novel Heterocyclic Systems
Research into aminonaphthyridinones has led to the discovery of new heterocyclic systems with potential pharmacological applications. These systems display typical reactivity and might serve as key structures for developing new therapeutic agents (L. Deady & Shane M. Devine, 2006).
Development of Radioligands
Compounds with a base structure similar to the one have been explored for their potential as radioligands in positron emission tomography (PET) imaging. These studies are particularly focused on applications in diagnosing and understanding diseases like alcohol abuse, showcasing the chemical's versatility in medical research (Mingzhang Gao et al., 2014).
Antiestrogenic Activity
Research into related compounds has shown significant antiestrogenic activity, demonstrating the potential for therapeutic application in diseases sensitive to estrogen levels, such as certain types of breast cancer. These findings underline the importance of structural analysis and modification in developing targeted treatments (C. Jones et al., 1979).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-15-9-11-27(12-10-15)23(28)20-14-24-22-19(8-7-16(2)25-22)21(20)26-17-5-4-6-18(13-17)29-3/h4-8,13-15H,9-12H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZVLFGIWIVNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)OC)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


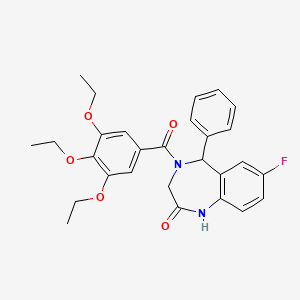
![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499016.png)
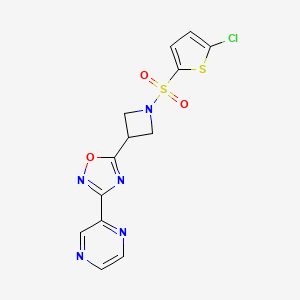
![3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2499018.png)
![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2499019.png)
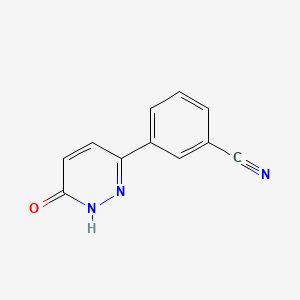
![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]benzamide](/img/structure/B2499021.png)
![N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide](/img/structure/B2499023.png)
![1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid](/img/structure/B2499024.png)
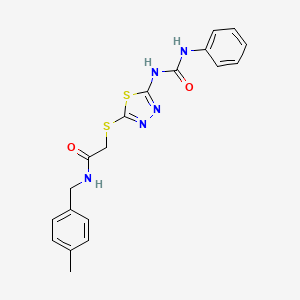
![6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499028.png)
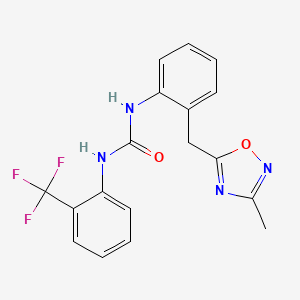
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2499032.png)